molecular formula C23H21NOS B15170264 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one CAS No. 647826-79-7

1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one

Cat. No.: B15170264
CAS No.: 647826-79-7
M. Wt: 359.5 g/mol
InChI Key: OUESMSYSPHXHDX-UHFFFAOYSA-N
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Description

1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core with benzyl, phenyl, and phenylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the functional groups present and their spatial orientation. The exact molecular targets and pathways are subject to ongoing research, but they likely involve binding to proteins or nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

647826-79-7

Molecular Formula

C23H21NOS

Molecular Weight

359.5 g/mol

IUPAC Name

1-benzyl-5-phenyl-5-phenylsulfanylpyrrolidin-2-one

InChI

InChI=1S/C23H21NOS/c25-22-16-17-23(20-12-6-2-7-13-20,26-21-14-8-3-9-15-21)24(22)18-19-10-4-1-5-11-19/h1-15H,16-18H2

InChI Key

OUESMSYSPHXHDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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